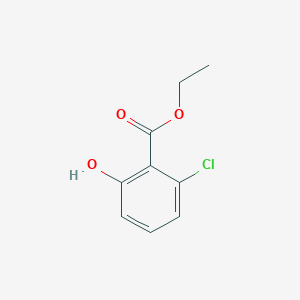

Ethyl 2-chloro-6-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 2-chloro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTKKVNUDLGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554142 | |

| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112270-06-1 | |

| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide for Researchers

CAS Number: 112270-06-1

This technical guide provides an in-depth overview of Ethyl 2-chloro-6-hydroxybenzoate, a halogenated aromatic ester of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and applications based on available data for structurally related compounds.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₉ClO₃.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 112270-06-1 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reaction is a standard method for the preparation of esters from carboxylic acids and alcohols.[2]

Experimental Protocol: Fischer Esterification

Materials:

-

2-chloro-6-hydroxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-6-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally similar substituted benzoates and related compounds suggest potential areas of interest for researchers.

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity.[3] Studies have shown that some of these compounds exhibit potential against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3] The presence of the chloro and hydroxyl groups on the benzene ring of this compound may contribute to its potential as an antimicrobial agent. Further screening against a panel of pathogenic bacteria and fungi would be necessary to determine its specific activity.

Enzyme Inhibition

Substituted benzoates have been investigated as inhibitors of various enzymes. For instance, a compound containing a sulfonamidobenzamide core, which includes a substituted ethyl benzoate moiety, has been identified as an inhibitor of biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria.[4][5][6][7] This suggests that this compound could be explored as a potential inhibitor of enzymes with complementary binding sites.

The general workflow for screening a compound like this compound for enzyme inhibitory activity is depicted below.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, hydroxyl, and ester groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the two carbons of the ethyl group.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct biological data is currently scarce, the activities of structurally related compounds suggest that it may possess interesting antimicrobial or enzyme-inhibitory properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate its biological profile and potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Molecular Structure

| Identifier | Value | Source |

| Chemical Name | Ethyl 2-chloro-6-hydroxybenzoate | N/A |

| CAS Number | 112270-06-1 | |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1O)Cl | N/A |

| InChI Key | Not available | N/A |

Tabulated Physical Properties

A comprehensive search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physical property data for this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | See Section 3.1 |

| Boiling Point | Data not available | See Section 3.2 |

| Density | Data not available | See Section 3.3 |

| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | See Section 3.4 |

| Appearance | White to off-white solid (predicted) | Visual Inspection |

| Spectral Data (NMR, IR, MS) | Data not available | See Section 3.5 |

Experimental Protocols for Physical Property Determination

The following sections detail standard methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting range is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Boiling Point Determination

As this compound is expected to be a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Procedure: A small sample of the compound is placed in the distillation flask. The system is evacuated to a stable, known pressure. The flask is then heated gently.

-

Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at several different pressures. The boiling point at atmospheric pressure can be extrapolated using a nomograph.

Density Determination

The density of the solid compound can be determined using gas pycnometry.

Methodology: Gas Pycnometry

-

Principle: This technique measures the volume of a solid by displacing an inert gas (typically helium) in a calibrated chamber.

-

Procedure: A known weight of the sample is placed in the sample chamber. The chamber is sealed and filled with the inert gas to a specific pressure. The gas is then expanded into a second calibrated chamber, and the resulting pressure is measured. The volume of the sample can be calculated from the pressure difference.

-

Calculation: Density is calculated by dividing the mass of the sample by the determined volume.

Solubility Assessment

A qualitative assessment of solubility in a range of solvents is crucial for handling and reaction setup.

Methodology: Qualitative Solubility Testing

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent to be tested (e.g., 1 mL).

-

Observation: The mixture is agitated at a controlled temperature (e.g., 25 °C). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Solvents to Test: A standard panel of solvents should be used, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling constants will confirm the arrangement of protons and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum, typically obtained using an ATR (Attenuated Total Reflectance) accessory, will show characteristic absorption bands for the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized compound like this compound.

Navigating the Solubility Landscape of Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility Profile of Ethyl 2-chloro-6-hydroxybenzoate

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. However, by examining the solubility of structurally related compounds, such as ethyl benzoate, a qualitative prediction can be made. Ethyl benzoate is known to be soluble in many organic solvents while being almost insoluble in water.[1][2][3][4] This suggests that this compound is likely to exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents, and poor solubility in aqueous solutions.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Estimated Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble |

| Non-polar Solvents | Hexanes, Toluene | Likely Moderately to Sparingly Soluble |

| Aqueous Solutions | Water, Buffers | Likely Poorly Soluble |

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the equilibrium solubility of this compound.

Principle

This method relies on the principle of reaching a state of equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[5] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[5]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[6] Filtration is often preferred to ensure complete removal of particulate matter.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides researchers with a foundational understanding and a practical framework to generate this information. By following the detailed experimental protocol, scientists and drug development professionals can accurately determine the solubility of this compound, enabling its effective use in synthesis, formulation, and other research applications. The provided workflow and qualitative estimations serve as a valuable starting point for further investigation into the physicochemical properties of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-6-hydroxybenzoate

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-chloro-6-hydroxybenzoate (CAS No. 112270-06-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical safety literature.

Hazard Identification and Classification

This compound is a chemical intermediate used in laboratory settings.[1] While a complete GHS classification is not uniformly available across all sources, it is classified as harmful.[2] One supplier classifies it as Acute toxicity, oral (Category 4).[1]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Due to the limited and sometimes unavailable specific data for this compound, it should be handled with the caution appropriate for a potentially hazardous substance.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 112270-06-1 | [1][3] |

| Molecular Formula | C9H9ClO3 | [3] |

| Molecular Weight | 200.61896 g/mol | [3] |

| Appearance | No data available | |

| Odor | No data available | |

| Melting Point/Range | No data available | |

| Boiling Point/Range | No data available | |

| Flash Point | No data available | |

| Solubility | No data available |

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls:

-

Work in a well-ventilated area.[1] Use only outdoors or in a well-ventilated area.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Ensure eyewash stations and safety showers are close to the workstation location.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A recommended filter type is for organic gases and vapors.[5]

-

General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the chemical's integrity and preventing accidents.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Do not breathe dust, vapors, mist, or gas.[3]

-

Take precautionary measures against static discharge.[5]

-

Use non-sparking tools.[5]

Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Recommended storage temperature is 2-8℃.[1]

-

Store locked up.[2]

-

Keep away from heat, sparks, and open flames.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] Promptly remove contaminated clothing and wash the skin with water.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |

Accidental Release Measures

In case of a spill or accidental release, the following procedures should be followed.

Personal Precautions:

-

Use personal protective equipment.[3]

-

Avoid dust formation.[3]

-

Avoid breathing vapors, mist, or gas.[3]

-

Ensure adequate ventilation.[3]

-

Evacuate personnel to safe areas.[3]

Environmental Precautions:

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

Pick up and arrange disposal without creating dust.[1]

-

Sweep up and shovel.[1]

-

Keep in suitable, closed containers for disposal.[1]

Firefighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Specific Hazards:

-

Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Protective Equipment:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as the unused product.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided search results. The safety data is based on standardized GHS classification criteria, but specific studies on this compound were not identified.

Visualizations

Caption: Workflow for the safe handling and lifecycle management of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for Ethyl 2-chloro-6-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The presented methodology is based on established and reliable chemical transformations, prioritizing yield, selectivity, and operational simplicity. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its practical implementation in a laboratory setting.

Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available precursor, 2-chloro-6-fluorobenzaldehyde. This route is advantageous as it introduces the chloro- and hydroxy- functionalities at an early stage, avoiding challenging selective chlorination of a highly activated aromatic ring. The overall synthetic scheme is as follows:

-

Nucleophilic Aromatic Substitution: Conversion of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-hydroxybenzaldehyde.

-

Oxidation: Oxidation of the aldehyde group of 2-chloro-6-hydroxybenzaldehyde to a carboxylic acid, yielding 2-chloro-6-hydroxybenzoic acid. The Pinnick oxidation is recommended for its mild conditions and high functional group tolerance.

-

Esterification: Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol to afford the final product, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-hydroxybenzaldehyde

This procedure outlines the nucleophilic aromatic substitution of the fluorine atom in 2-chloro-6-fluorobenzaldehyde with a hydroxyl group.

Materials:

-

2-chloro-6-fluorobenzaldehyde

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium hydroxide (2.5 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and acidify to a pH of 2 with concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with water.

-

Dry the crude product with anhydrous sodium sulfate to yield 2-chloro-6-hydroxybenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-6-hydroxybenzoic acid (Pinnick Oxidation)

This protocol details the oxidation of 2-chloro-6-hydroxybenzaldehyde to the corresponding carboxylic acid using sodium chlorite.

Materials:

-

2-chloro-6-hydroxybenzaldehyde

-

Sodium chlorite (NaClO₂) (80% purity)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, prepare a solution of 2-chloro-6-hydroxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v).

-

Add 2-methyl-2-butene (10.0 eq) to the solution, followed by sodium dihydrogen phosphate monohydrate (5.0 eq) and sodium chlorite (4.0 eq).

-

Stir the resulting mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude 2-chloro-6-hydroxybenzoic acid. The product can be purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Fischer Esterification)

This final step involves the acid-catalyzed esterification of 2-chloro-6-hydroxybenzoic acid with ethanol.

Materials:

-

2-chloro-6-hydroxybenzoic acid

-

Anhydrous ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel if required.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Stoichiometry for the Synthesis of 2-chloro-6-hydroxybenzaldehyde

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-chloro-6-fluorobenzaldehyde | 158.55 | 1.0 |

| Potassium hydroxide (KOH) | 56.11 | 2.5 |

| Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |

Table 2: Reaction Conditions for the Synthesis of 2-chloro-6-hydroxybenzaldehyde

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Typical Yield | ~60-70% |

Table 3: Reactants and Stoichiometry for the Pinnick Oxidation

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-chloro-6-hydroxybenzaldehyde | 156.57 | 1.0 |

| Sodium chlorite (NaClO₂) (80%) | 90.44 | 4.0 |

| Sodium dihydrogen phosphate | 137.99 | 5.0 |

| 2-methyl-2-butene | 70.13 | 10.0 |

| tert-Butanol/Water | - | Solvent (1:1 v/v) |

Table 4: Reaction Conditions for the Pinnick Oxidation

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Table 5: Reactants and Stoichiometry for the Fischer Esterification

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-chloro-6-hydroxybenzoic acid | 172.57 | 1.0 |

| Ethanol (EtOH) | 46.07 | Large Excess (Solvent) |

| Sulfuric acid (H₂SO₄) | 98.08 | Catalytic |

Table 6: Reaction Conditions for the Fischer Esterification

| Parameter | Value |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | ~85-95% |

Ethyl 2-chloro-6-hydroxybenzoate: A Versatile Intermediate in the Synthesis of Bioactive Scaffolds

For Immediate Release

Shanghai, China – December 24, 2025 – Ethyl 2-chloro-6-hydroxybenzoate is a key synthetic intermediate gaining prominence in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive hydroxyl group and a strategically positioned chlorine atom, makes it a valuable precursor for the construction of complex heterocyclic frameworks, most notably substituted benzofurans. This technical guide provides an in-depth overview of its synthesis, properties, and application as a building block for novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| CAS Number | 112270-06-1 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Solid |

While comprehensive, experimentally verified spectroscopic data is not widely published, typical spectral characteristics can be predicted based on its structure.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons, and a hydroxyl proton. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (around 170 ppm), aromatic carbons, and the ethyl group carbons. |

| IR (Infrared) | Characteristic peaks for the O-H stretch of the hydroxyl group, C=O stretch of the ester, and C-Cl stretch. |

| Mass Spec (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid. This acid-catalyzed reaction utilizes an excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the formation of the ethyl ester.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-chloro-6-hydroxybenzoic acid.

Materials:

-

2-chloro-6-hydroxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-hydroxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the crude product by column chromatography on silica gel.

Application as a Synthetic Intermediate: Synthesis of Substituted Benzofurans

This compound is an excellent precursor for the synthesis of substituted benzofurans, a scaffold present in numerous biologically active compounds. A common synthetic strategy involves a two-step sequence: O-alkylation of the phenolic hydroxyl group with a suitable propargyl halide, followed by an intramolecular cyclization.

Experimental Protocol: O-Propargylation

Objective: To synthesize Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate.

Materials:

-

This compound

-

Propargyl bromide (or chloride)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents).

-

To this stirred suspension, add propargyl bromide (e.g., 1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

Objective: To synthesize Ethyl 3-methylbenzofuran-4-carboxylate.

Materials:

-

Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) (co-catalyst)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF, toluene)

Procedure:

-

In a reaction vessel, dissolve Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the palladium catalyst (e.g., 5 mol%) and copper(I) iodide (e.g., 10 mol%).

-

Add the base (e.g., 2-3 equivalents) to the reaction mixture.

-

Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-methylbenzofuran-4-carboxylate.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the starting material to the final benzofuran product, highlighting the key transformations.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward preparation via Fischer esterification and its utility in constructing the benzofuran core through a reliable O-alkylation and intramolecular cyclization sequence make it an attractive building block for medicinal chemists and drug development professionals. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Chemical structure and functional groups of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and properties of Ethyl 2-chloro-6-hydroxybenzoate. While specific experimental data for this compound is not widely published, this document compiles available information and provides predicted spectroscopic characteristics based on analogous compounds. It also outlines a general experimental protocol for its synthesis via Fischer esterification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a disubstituted benzoate ester. Its core structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, and an ethoxycarbonyl group.

Key Identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 112270-06-1[1] |

| Molecular Formula | C₉H₉ClO₃[1] |

| Molecular Weight | 200.62 g/mol [1] |

Structural Diagram:

Figure 1: Chemical structure of this compound.

Functional Groups and Their Significance

This compound possesses three key functional groups that dictate its chemical reactivity and potential biological activity:

-

Ester Group (-COOEt): The ethyl ester group is a common feature in many pharmaceutical compounds. It can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Ester groups can also be susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug activation.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a hydrogen bond donor and can participate in key interactions with biological targets such as enzymes and receptors. Its acidity can be influenced by the other substituents on the aromatic ring.

-

Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group and can significantly impact the electronic properties of the benzene ring. In drug design, the introduction of a halogen atom can modulate a compound's metabolic stability, binding affinity, and membrane permeability.

The relative positions of these groups (ortho- and meta-) create a specific electronic and steric environment that will define the molecule's unique chemical and biological profile.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Solubility in water is likely to be low. |

| Boiling Point | Predicted to be elevated due to its molecular weight and polar functional groups. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Synthesis

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

-

2-chloro-6-hydroxybenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-hydroxybenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure compound.

Figure 2: General workflow for Fischer esterification.

Spectroscopic Analysis (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and ester groups.

-

Ethyl Group Protons:

-

A quartet (CH₂) deshielded by the adjacent oxygen atom of the ester, likely in the range of δ 4.0-4.5 ppm.

-

A triplet (CH₃) at a more upfield position, typically around δ 1.2-1.5 ppm.

-

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum is expected to display nine distinct signals:

-

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl, likely between δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro, hydroxyl, and ester groups will have distinct chemical shifts. For instance, the carbon bearing the hydroxyl group is expected to be significantly deshielded.

-

Ethyl Group Carbons:

-

A signal for the methylene carbon (-OCH₂-) around δ 60-65 ppm.

-

A signal for the methyl carbon (-CH₃) in the upfield region, typically around δ 14-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.[4]

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the following fragmentation patterns can be anticipated:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 200/202, showing the isotopic pattern for one chlorine atom).

-

Loss of Ethoxy Group (-OEt): Fragmentation leading to a peak at M-45.

-

Loss of Ethyl Group (-CH₂CH₃): Fragmentation resulting in a peak at M-29.

-

Loss of CO₂Et: Fragmentation leading to a peak corresponding to the chlorohydroxyphenyl cation.

-

Other characteristic fragmentations of benzoate esters.

Applications in Drug Development

While there is limited specific information on the biological activity and drug development applications of this compound, its structural motifs are present in various biologically active molecules. Substituted benzoates and phenols are common scaffolds in medicinal chemistry.

For example, various substituted thiazole-5-carboxamides containing a 2-chloro-6-methylphenyl group have been identified as potent kinase inhibitors with antitumor activity.[5] Although structurally distinct, this highlights the potential for chlorinated phenyl moieties to be incorporated into pharmacologically active compounds.

Further research and biological screening of this compound are necessary to elucidate its potential therapeutic applications. Its functional groups offer handles for further chemical modification to explore structure-activity relationships and develop novel drug candidates.

Conclusion

This compound is a multifaceted organic compound with functional groups that make it an interesting candidate for further investigation in chemical synthesis and drug discovery. This technical guide has provided a detailed overview of its chemical structure, a general synthesis protocol, and predicted spectroscopic data. While a lack of published experimental data necessitates a predictive approach to its characterization, the information compiled herein serves as a valuable starting point for researchers and scientists. Future studies are warranted to fully characterize this compound and explore its potential biological activities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of Ethyl 2-chloro-6-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic analysis, and data presentation standards to ensure accurate and reproducible results.

Introduction

This compound (CAS No. 112270-06-1) is a substituted aromatic ester with the molecular formula C₉H₉ClO₃[1]. Its purity is critical for the quality and safety of downstream products. This guide details the analytical techniques required for its comprehensive purity assessment.

Potential Impurity Profile

The most probable synthetic route to this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol, utilizing an acid catalyst such as sulfuric acid. Based on this synthesis, the following impurities may be present:

-

Process-Related Impurities:

-

Starting Material: 2-chloro-6-hydroxybenzoic acid (unreacted)

-

Reagents: Ethanol (residual)

-

Catalyst: Sulfuric acid (inorganic impurity)

-

-

By-products:

-

Water

-

Diethyl ether (formed from ethanol side reaction)

-

-

Degradation Products:

-

Hydrolysis of the ester back to 2-chloro-6-hydroxybenzoic acid and ethanol.

-

Analytical Methodologies

The primary techniques for the purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities and Gas Chromatography (GC) for volatile impurities and the main component.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for separating and quantifying this compound from its non-volatile, process-related impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

| Time (min) | % A | % B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 25.0 | 30 | 70 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

| Compound | Retention Time (min) |

| 2-chloro-6-hydroxybenzoic acid | ~ 5.2 |

| This compound | ~ 15.8 |

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) is suitable for the quantification of the main component and volatile impurities. For the analysis of the acidic starting material, derivatization may be required to improve peak shape and thermal stability.

-

Instrumentation: Gas chromatograph with an FID detector.

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

Sample Preparation: Dissolve 20 mg of the sample in 1 mL of a suitable solvent such as Dichloromethane.

| Compound | Retention Time (min) |

| Ethanol | ~ 2.5 |

| Diethyl Ether | ~ 2.8 |

| This compound | ~ 12.1 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of this compound and the identification of unknown impurities.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons, and the hydroxyl proton.

-

¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbon, aromatic carbons, and the ethyl group carbons would be observed.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow and Impurity Profile

Caption: Workflow for the purity analysis of this compound.

Caption: Potential impurity profile from the synthesis of this compound.

Conclusion

A combination of HPLC and GC methods provides a comprehensive approach to the purity analysis of this compound. The detailed protocols and understanding of the potential impurity profile outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Spectroscopic techniques such as NMR and MS are invaluable for structural elucidation and impurity identification.

References

Methodological & Application

Application Notes and Protocols: Etherification of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The etherification of ethyl 2-chloro-6-hydroxybenzoate is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The hydroxyl group of this substituted phenol can be readily converted to an ether linkage through the Williamson ether synthesis, a robust and widely used method. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether.

This document provides detailed protocols and reaction conditions for the etherification of this compound, based on established chemical principles and analogous procedures.

Reaction Principle: The Williamson Ether Synthesis

The etherification of this compound proceeds via the Williamson ether synthesis, an SN2 reaction. The general mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide) to form the ether linkage.

For this SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions.[1][2]

Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Tabulated Reaction Conditions

The following table summarizes typical reaction conditions for the Williamson ether synthesis, applicable to the etherification of this compound. These conditions are compiled from general principles of the Williamson ether synthesis and specific examples of similar phenolic etherifications.

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Alkylating Agent | Alkyl Halide (e.g., Iodide, Bromide) or Sulfate | 1.1 - 1.5 equivalents |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | 1.5 - 2.5 equivalents |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Anhydrous conditions are recommended, especially with strong bases like NaH. |

| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the alkylating agent and the solvent used.[1] |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |

| Typical Yield | 50 - 95% | Yields can vary depending on the specific reactants and conditions used.[1] |

Experimental Protocols

Below are two detailed protocols for the etherification of this compound using different bases and alkylating agents.

Protocol 1: Etherification using Potassium Carbonate and an Alkyl Halide in Acetone

This protocol is adapted from a similar procedure for the O-alkylation of a phenolic compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Add anhydrous acetone to dissolve the starting material.

-

Add finely powdered anhydrous potassium carbonate (1.5 eq.).

-

To the stirring suspension, add the alkyl halide (1.2 eq.).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone).

-

Maintain the reaction at reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium halide salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Protocol 2: Etherification using Sodium Hydride and an Alkyl Halide in DMF

This protocol employs a stronger base and is suitable for less reactive alkylating agents. Caution: Sodium hydride is highly reactive and flammable. Handle with care in an inert atmosphere.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Septa and needles for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add a solution of this compound (1.0 eq.) in anhydrous DMF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram

Caption: A generalized workflow for the etherification of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents are often toxic and should be handled with care.

-

Strong bases like sodium hydride are highly reactive and require careful handling under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The etherification of this compound is a straightforward yet powerful reaction for the synthesis of valuable chemical intermediates. The choice of base, solvent, and alkylating agent can be tailored to the specific requirements of the desired product and the available laboratory resources. The protocols provided herein offer a solid foundation for researchers to successfully perform this transformation.

References

Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Williamson ether synthesis using ethyl 2-chloro-6-hydroxybenzoate as the starting phenol. The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2][3] These notes outline the reaction mechanism, typical conditions, and a step-by-step experimental protocol. Additionally, a workflow diagram and data presentation tables are included to facilitate experimental planning and execution.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in organic chemistry.[2] The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2][4] This method is highly versatile and is frequently employed in the synthesis of pharmaceutical intermediates and other complex organic molecules.[5]

This protocol focuses on the O-alkylation of this compound. The phenolic hydroxyl group of this substrate can be deprotonated to form a phenoxide, which can then be reacted with a suitable alkyl halide to yield the corresponding ether.

Reaction and Mechanism

The overall reaction is as follows:

The reaction proceeds via an SN2 mechanism.[2][4] The first step involves the deprotonation of the phenolic hydroxyl group of this compound by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the primary alkyl halide in a backside attack, displacing the halide and forming the ether linkage.[2][4]

Experimental Protocol

This protocol provides a general procedure for the Williamson ether synthesis of this compound with a primary alkyl halide (e.g., ethyl iodide).

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| This compound | C₉H₉ClO₃ | 200.62 | 1.0 g | 1.0 |

| Alkyl Halide (e.g., Ethyl Iodide) | C₂H₅I | 155.97 | 1.2 eq | 1.2 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq | 2.0 |

| Acetone or Acetonitrile | - | - | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

3.2. Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

TLC plates and chamber

3.3. Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add 20 mL of acetone or acetonitrile to the flask.

-

Alkyl Halide Addition: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 50-80°C) with vigorous stirring.[1][2] The reaction is typically complete within 1-8 hours.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reactant and Expected Product Information

| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Molar Ratio | Expected Product | Expected Yield (%) |

| This compound | 200.62 | 1.0 | 4.98 | 1.0 | Ethyl 2-chloro-6-ethoxybenzoate | 70-90 |

| Ethyl Iodide | 155.97 | 0.93 | 5.98 | 1.2 | ||

| Potassium Carbonate | 138.21 | 1.38 | 9.97 | 2.0 |

Note: Expected yield is an estimate based on typical Williamson ether synthesis reactions and may vary.

Workflow and Diagrams

5.1. Experimental Workflow Diagram

Caption: Experimental workflow for the Williamson ether synthesis.

5.2. Signaling Pathway Diagram (Reaction Mechanism)

Caption: Mechanism of the Williamson ether synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkyl halides are often volatile and toxic; avoid inhalation and skin contact.

-

Bases such as potassium carbonate and sodium hydroxide are corrosive.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend reaction time, ensure adequate heating, or use a stronger base/more reactive alkyl halide. |

| Ineffective base | Ensure the base is anhydrous and of sufficient strength to deprotonate the phenol. | |

| Side reactions (elimination) | Use a primary alkyl halide; secondary and tertiary halides are more prone to elimination.[2] | |

| Presence of starting material | Incomplete reaction | See above. |

| Formation of multiple products | Side reactions | Optimize reaction conditions (temperature, solvent). Purify the desired product by column chromatography. |

Conclusion

The Williamson ether synthesis is a reliable method for the preparation of ethers from this compound. The provided protocol, when followed with care, should afford the desired ether product in good yield. Optimization of reaction conditions may be necessary depending on the specific alkyl halide used. These application notes serve as a comprehensive guide for researchers in the planning and execution of this important transformation.

References

Application Notes and Protocols for the Synthesis of FABP Inhibitors Utilizing Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent Fatty Acid Binding Protein (FABP) inhibitors, leveraging Ethyl 2-chloro-6-hydroxybenzoate as a key starting material. The following sections outline the synthetic strategy, experimental procedures, and relevant data in a structured format to facilitate research and development in the field of metabolic and inflammatory diseases.

Introduction

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic ligands.[1] Dysregulation of FABP activity has been implicated in a variety of diseases, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. Consequently, the development of small molecule inhibitors of FABPs is a promising therapeutic strategy. Many potent FABP inhibitors, such as BMS-309403, feature a biaryl or diphenyl ether scaffold, which is key for their high binding affinity.[2][3][4][5]

This document details a synthetic route to a biaryl-based FABP inhibitor, structurally analogous to known potent inhibitors, starting from this compound. The synthesis capitalizes on a key Suzuki-Miyaura cross-coupling reaction to construct the central biaryl core.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the protection of the hydroxyl group of this compound, followed by a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce the second aryl ring. Subsequent deprotection and etherification, followed by ester hydrolysis, yield the final FABP inhibitor.

Caption: Proposed synthetic pathway for a FABP inhibitor.

Experimental Protocols

Step 1: Protection of this compound

Protocol: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Chloromethyl methyl ether (MOMCl, 1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 2-chloro-6-(methoxymethoxy)benzoate.

| Reagent | Molar Ratio | Purity | Supplier |

| This compound | 1.0 | >98% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 1.5 | >99% | Acros Organics |

| Chloromethyl methyl ether (MOMCl) | 1.2 | >98% | TCI |

| Dichloromethane (DCM) | - | Anhydrous | Fisher Scientific |

Step 2: Suzuki-Miyaura Cross-Coupling

Protocol: A mixture of Ethyl 2-chloro-6-(methoxymethoxy)benzoate (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 2:1 mixture of toluene and water (0.3 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate.

| Reagent | Molar Ratio | Purity | Supplier |

| Ethyl 2-chloro-6-(methoxymethoxy)benzoate | 1.0 | - | - |

| 2-Methylphenylboronic acid | 1.2 | >97% | Combi-Blocks |

| Potassium carbonate (K2CO3) | 2.0 | >99% | J.T. Baker |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 99% | Strem Chemicals |

| Toluene/Water | - | Anhydrous/Deionized | - |

Step 3: Deprotection of the Hydroxyl Group

Protocol: To a solution of Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate (1.0 eq) in methanol (0.4 M) is added concentrated hydrochloric acid (2.0 eq). The mixture is stirred at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Ethyl 6-hydroxy-2'-methylbiphenyl-2-carboxylate, which is often used in the next step without further purification.

| Reagent | Molar Ratio | Purity | Supplier |

| Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate | 1.0 | - | - |

| Concentrated Hydrochloric Acid | 2.0 | 37% | VWR |

| Methanol | - | Anhydrous | - |

Step 4: Etherification